molecular formula C13H12BrN3O3 B2992373 3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2551116-38-0

3-(4-Amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No. B2992373
CAS RN: 2551116-38-0
M. Wt: 338.161
InChI Key: RQFFQVMZIHQIAT-UHFFFAOYSA-N
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Description

This compound is a lenalidomide analog . It is applicable to the recruitment of CRBN protein, which makes it useful in PROTAC research . The IUPAC name of this compound is 3-(7-amino-4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione .


Molecular Structure Analysis

The molecular weight of this compound is 338.16 . The InChI code is 1S/C13H12BrN3O3/c14-7-1-2-8(15)11-6(7)5-17(13(11)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5,15H2,(H,16,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder . Its storage temperature is room temperature . The boiling point is predicted to be 588.0±50.0 °C . The density is predicted to be 1.688±0.06 g/cm3 .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as EN300-27082539, have been studied for their potential in treating various types of cancer. They can act as biologically active compounds targeting cancer cells, and their efficacy in inhibiting cell proliferation makes them valuable in oncological research .

Microbial Infections

The compound’s antimicrobial properties are significant for developing treatments against bacterial and viral infections. Its ability to interfere with microbial cell processes offers a pathway for creating new antibiotics .

Neurological Disorders

EN300-27082539 may play a role in the treatment of neurological disorders due to its interaction with central nervous system receptors. This interaction could lead to the development of drugs for conditions like Alzheimer’s and Parkinson’s disease .

Organic Synthesis

This compound is also used in organic synthesis, serving as a building block for more complex molecules. Its reactivity allows chemists to construct a wide range of synthetic derivatives with potential applications in various fields .

Photochromic Materials

The unique structural features of EN300-27082539 make it suitable for use in photochromic materials. These materials change color in response to light, which has applications in smart windows and optical data storage .

Polymer Additives

Due to its chemical stability and reactivity, EN300-27082539 can be incorporated into polymers to enhance their properties. This includes improving the durability, heat resistance, and color stability of plastics .

Mechanism of Action

Target of Action

The primary target of EN300-27082539 is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound also interacts with the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Mode of Action

EN300-27082539 acts as a ligand for cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . This interaction results in changes to the transcriptional activity within cells, affecting the expression of various genes .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 disrupts the normal functioning of these transcription factors, leading to alterations in multiple biochemical pathways . This includes pathways involved in cell cycle regulation, apoptosis, and immune response .

Pharmacokinetics

Similar compounds like lenalidomide are known to be soluble in dmso , suggesting that EN300-27082539 may have similar solubility properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of EN300-27082539’s action include the degradation of IKZF1 and IKZF3, leading to changes in gene expression . This can result in a variety of cellular responses, including altered cell cycle progression, induction of apoptosis, and modulation of immune responses .

Action Environment

The action, efficacy, and stability of EN300-27082539 can be influenced by various environmental factorsIt’s also worth noting that the compound is used in PROTAC research, suggesting that it may be designed to function in the complex environment of a living cell .

Safety and Hazards

The safety information includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-(4-amino-7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-7-1-2-8(15)11-6(7)5-17(13(11)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5,15H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFFQVMZIHQIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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